molecular formula C20H20F3NO2S B2664688 N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 1797173-63-7

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2664688
CAS No.: 1797173-63-7
M. Wt: 395.44
InChI Key: RPGBFPIULAAUHJ-UHFFFAOYSA-N
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Description

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that includes a phenylsulfanyl group, an oxan ring, and a trifluoromethyl group attached to a benzamide core

Scientific Research Applications

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would depend on how it interacts with biological targets in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in medicinal chemistry if it shows activity against a relevant biological target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the oxan ring and the phenylsulfanyl group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO2S/c21-20(22,23)16-6-4-5-15(13-16)18(25)24-14-19(9-11-26-12-10-19)27-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGBFPIULAAUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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